molecular formula C21H27N7O B2983293 (4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034347-93-6

(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

货号: B2983293
CAS 编号: 2034347-93-6
分子量: 393.495
InChI 键: QTTZGZMXDZLTPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" features a structurally complex hybrid motif. Its core consists of:

  • Tetrahydropyrazino[1,2-b]indazole: A fused bicyclic system combining a pyrazine ring with an indazole scaffold.
  • Piperazine linker: A six-membered diamine ring, commonly utilized in drug design for its conformational flexibility and hydrogen-bonding capabilities.
  • 1,3,5-Trimethylpyrazole-methanone: A substituted pyrazole moiety linked via a ketone bridge, which may enhance lipophilicity and target binding.

For instance, describes the use of CuI-catalyzed click chemistry for triazole-piperazine hybrids, while highlights amide coupling strategies for piperazinyl methanones . Potential applications may include kinase inhibition, inferred from structural similarities to tyrosine kinase inhibitors (TKIs) in .

属性

IUPAC Name

[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-14-18(15(2)25(3)23-14)21(29)27-12-10-26(11-13-27)20-19-16-6-4-5-7-17(16)24-28(19)9-8-22-20/h8-9H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTZGZMXDZLTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N7OC_{21}H_{27}N_{7}O with a molecular weight of approximately 393.5 g/mol. The structure features a piperazine ring and pyrazole moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC21H27N7O
Molecular Weight393.5 g/mol
Purity≥ 95%
CAS Number2034347-93-6

Anticancer Properties

Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards these cancer cell lines while showing minimal toxicity to normal human embryonic kidney cells (HEK293T). For instance, one study reported IC50 values of approximately 3.60 µM for SiHa cells and 2.97 µM for PC-3 cells, indicating potent anticancer activity without significant side effects on normal cells .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the cancer cells. It is believed to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics necessary for mitosis .

Case Studies

Case Study 1: In Vitro Evaluation

A recent study synthesized various pyrazole derivatives and tested their biological activity. Among these, the compound demonstrated promising results in inhibiting tubulin polymerization and showed significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to assess cell viability and confirmed the selectivity of the compound towards cancerous cells over normal cells .

Case Study 2: Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound towards tubulin. The docking scores indicated a strong interaction with the colchicine-binding site, suggesting that this compound could serve as a lead in developing new anticancer agents .

相似化合物的比较

Core Structural Features

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Functional Groups Synthetic Method Bioactivity (if reported)
Target Compound Tetrahydropyrazinoindazolyl-piperazinyl Piperazine, indazole, pyrazole, methanone Multi-step coupling (inferred) Assumed kinase inhibition
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., compounds 7–19) Piperazinyl methanone Fluorobenzyl, benzoyl Amide coupling with DIPEA Tyrosine kinase inhibitors
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives (e.g., compounds 2–3) Pyrazolopyrimidine Hydrazine, pyrazole, pyrimidine Cyclocondensation Not specified
1-((N1-Substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole) Triazole-piperazine-imidazole Triazole, nitroimidazole, piperazine CuI-catalyzed click chemistry Antiparasitic (inferred)

Challenges and Advantages

  • Target Compound: The fused tetrahydropyrazinoindazole system may enhance binding affinity but complicate synthesis and solubility.
  • Piperazinyl Methanones (): Simpler synthesis but may lack the target’s conformational rigidity for selective kinase inhibition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。